molecular formula C21H23N3O2 B5875837 6-methoxy-2-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]quinolin-4-amine

6-methoxy-2-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]quinolin-4-amine

Cat. No.: B5875837
M. Wt: 349.4 g/mol
InChI Key: XMKZCIZYYZBFAV-HYARGMPZSA-N
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Description

6-methoxy-2-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]quinolin-4-amine is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

6-methoxy-2-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-11-26-21-8-6-5-7-16(21)14-22-24-20-12-15(2)23-19-10-9-17(25-3)13-18(19)20/h5-10,12-14H,4,11H2,1-3H3,(H,23,24)/b22-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKZCIZYYZBFAV-HYARGMPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NNC2=C3C=C(C=CC3=NC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NC2=C3C=C(C=CC3=NC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

6-methoxy-2-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-2-methyl-N-[(6-methylpyridin-2-yl)methylideneamino]quinolin-4-amine
  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Uniqueness

6-methoxy-2-methyl-N-[(E)-(2-propoxyphenyl)methylideneamino]quinolin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

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